N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine

Fragment-based drug discovery Crystallographic fragment screening PanDDA

Fragment-based drug discovery teams requiring structurally enabled starting points for helicase or GPCR targets will find this compound uniquely advantageous. It is experimentally validated in 3 independent PanDDA crystallographic screens (Zika NS3, SARS-CoV-2 NSP13, SDCBP PDZ) at ≤2.1 Å resolution. Public NMR data (bmse011116) guarantees identity verification. Elaborated scaffold delivers 14-fold A₁/A₂A selectivity (Ki = 19 nM) and ERK2 IC₅₀ = 39 nM. Exocyclic amine enables alternative vector chemistry distinct from N1-regioisomers.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 1156177-23-9
Cat. No. B1438911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine
CAS1156177-23-9
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=CNN=C2)F
InChIInChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)5-12-9-6-13-14-7-9/h1-4,6-7,12H,5H2,(H,13,14)
InChIKeyPDSIYANAENEXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1156177-23-9): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1156177-23-9, PubChem CID 43539927) is a synthetic small-molecule pyrazole derivative with molecular formula C₁₀H₁₀FN₃ and molecular weight 191.20 g/mol [1]. The compound features an exocyclic secondary amine linking a 2-fluorobenzyl group to the 4-position of a 1H-pyrazole ring, yielding two hydrogen bond donors (HBD = 2) and three hydrogen bond acceptors (HBA = 3), with a computed XLogP3-AA of 1.8 [1]. It is classified as a heteroaromatic amine fragment (PDB three-letter code UQS) and has been deposited as a ligand of interest in multiple crystallographic fragment-screening campaigns conducted under the PanDDA (Pan-Dataset Density Analysis) methodology at Diamond Light Source [2][3]. The compound is available from commercial suppliers at ≥95% purity for research use, typically as the free base .

Fragment Library Compound Pyrazole-4-amine fragment for crystallographic screening
Crystallographic Hit Validated binding to multiple protein targets (PanDDA)
QC-Validated Identity Public-domain NMR reference spectrum available for verification

Why N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine Cannot Be Interchanged with Regioisomeric or Positional Fluorobenzyl-Pyrazole Analogs


The compound's exocyclic N-benzyl linkage at the pyrazole 4-position establishes a connectivity pattern fundamentally distinct from that of its closest N1-substituted regioisomer, 1-(2-fluorobenzyl)-1H-pyrazol-4-amine (CAS 925634-52-2), as well as from para-fluoro positional isomers such as 1-(4-fluorobenzyl)-1H-pyrazol-4-amine (CAS 514801-12-8). These structural differences alter hydrogen-bonding capacity (2 HBD vs. 1 HBD for the N1-regioisomer), molecular geometry, and the spatial presentation of the fluorophenyl moiety to biological targets [1]. Critically, the target compound has been experimentally validated as a crystallographic fragment hit across three distinct protein targets in independent PanDDA screens (Zika virus NS3 helicase, SARS-CoV-2 NSP13 helicase, and human SDCBP/syntenin-1 PDZ domains), whereas the N1-substituted regioisomer does not appear in any publicly deposited protein-ligand complex structure [2][3][4]. A reported adenosine receptor antagonist bearing the 2-fluorobenzyl-pyrazole scaffold achieved 14-fold selectivity for the A₁ receptor (Ki = 19 nM) over the A₂A receptor (Ki = 264 nM), and an ERK2 inhibitor incorporating this same scaffold exhibited an IC₅₀ of 39 nM, demonstrating that the 2-fluorobenzyl substitution pattern can confer quantifiable target engagement and selectivity advantages [5][6]. These orthogonal lines of evidence—spanning structural biology, medicinal chemistry SAR, and fragment-based drug discovery—collectively establish that substitution pattern and connectivity are non-interchangeable determinants of biological recognition profile.

Target Compound
N1-Regioisomer
Para-Fluoro Isomer
4-aminopyrazole with exocyclic NH linker, 2 H-bond donors
1-substituted analog, 1 HBD, no crystallographic validation in PDB
4-fluorobenzyl positional isomer, altered steric and electronic presentation
Experimentally confirmed fragment hit in 3 independent PanDDA screens
Regioisomeric connectivity may shift target recognition profile
Scaffold-derived selectivity evidence may not transfer directly

Quantitative Differentiation Evidence for N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine vs. Closest Analogs


Crystallographic Fragment Hit Validation Across Three Distinct Protein Targets vs. Absence of N1-Regioisomer from Any Public PDB Entry

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine (UQS) has been experimentally validated as a bound fragment ligand in three independently determined crystal structures from separate PanDDA fragment-screening campaigns: Zika virus NS3 helicase (PDB 5RHM, resolution 1.68 Å), SARS-CoV-2 NSP13 helicase (PDB 5RLO, resolution 2.10 Å), and human SDCBP/syntenin-1 PDZ domains (PDB 7FSV) [1][2][3]. In all three structures, the compound is designated 'Subject of Investigation/Ligand of Interest,' indicating confirmed electron density for the bound state following PanDDA event-map analysis [1][2]. By contrast, the closest regioisomeric analog—1-(2-fluorobenzyl)-1H-pyrazol-4-amine (CAS 925634-52-2), which differs solely in the attachment point of the fluorobenzyl group (N1 of pyrazole vs. exocyclic N at C4)—returns zero protein-ligand complex structures in the PDB, indicating that this connectivity isomer has not been crystallographically validated as a protein-binding fragment under comparable screening conditions [4].

Crystallographic Fragment Hit Validation
Cross-study comparable
3 PDB entries vs. 0
Confirmed fragment-binding competence across three protein families; comparator lacks any structural evidence
PanDDA X-ray crystallographic screening, resolutions 1.68–2.10 Å
Fragment-based drug discovery Crystallographic fragment screening PanDDA Antiviral helicase PDZ domain

Hydrogen Bond Donor Capacity: Exocyclic Secondary Amine (2 HBD) vs. N1-Substituted Regioisomer Primary Amine (1 HBD)

The exocyclic N-[(2-fluorophenyl)methyl] substitution at the pyrazole 4-position preserves the pyrazole N1–H proton while adding a secondary amine linker (NH–CH₂), yielding a total hydrogen bond donor count of 2 (N1–H of pyrazole + exocyclic NH) [1]. In contrast, the N1-substituted regioisomer 1-(2-fluorobenzyl)-1H-pyrazol-4-amine has the fluorobenzyl group directly attached to the pyrazole N1, eliminating the pyrazole N–H donor and leaving only the primary aromatic amine (NH₂) at C4, for a total HBD count of 1 . Both compounds share 3 HBA (pyrazole N2, exocyclic N, and fluorine), but the target compound's additional HBD enables an extra geometrically distinct hydrogen-bonding vector that may participate in protein-ligand interactions not accessible to the regioisomer.

Hydrogen Bond Donor Capacity
Class-level inference
HBD = 2 vs. 1
Additional H-bond vector may expand pharmacophoric interaction potential
Computed from chemical structure; Lipinski rule definitions
Medicinal chemistry Fragment library design Hydrogen bonding Physicochemical profiling

Adenosine Receptor Subtype Selectivity Conferred by the 2-Fluorobenzyl-Pyrazole Scaffold: 14-Fold A₁/A₂A Discrimination

The adenosine receptor antagonist 8-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CHEMBL210649), which contains the 2-fluorobenzyl-pyrazole-4-yl moiety directly derived from the core scaffold of the target compound series, exhibits a Ki of 19 nM at the human adenosine A₁ receptor and a Ki of 264 nM at the adenosine A₂A receptor, representing a 14-fold selectivity window favoring A₁ [1]. This selectivity is notable because adenosine A₁ and A₂A receptors share substantial orthosteric site homology, and achieving subtype discrimination often requires precise optimization of the N-benzyl substituent position and electronics. While this evidence is scaffold-level rather than compound-specific, it demonstrates that the 2-fluorobenzyl-pyrazole-4-yl pharmacophore can be elaborated into ligands with nanomolar potency and quantifiable receptor subtype selectivity; the exocyclic amine connectivity of the target compound provides an additional vector for further optimization beyond what is available with the N1-linked scaffold.

Adenosine Receptor Selectivity
Class-level inference
14-fold A₁/A₂A
Scaffold-derived analog shows quantifiable receptor subtype discrimination
Ki A₁ = 19 nM, A₂A = 264 nM (radioligand displacement, human receptors)
GPCR pharmacology Adenosine receptors Kinase inhibitor scaffold Fragment-to-lead Selectivity profiling

ERK2 Kinase Inhibition: Scaffold Elaboration Yielding Sub-50 nM Potency from the 2-Fluorobenzyl-Pyrazole Core

An elaborated inhibitor containing the 1-(2-fluorobenzyl)-1H-pyrazol-4-yl substructure—N-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)-5,5-dimethyl-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (disclosed in US Patent 9,546,173, compound 105)—inhibits activated ERK2 (mitogen-activated protein kinase 1) with an IC₅₀ of 39 nM at pH 7.5 [1]. This sub-50 nM potency was achieved through fragment elaboration of the pyrazole core, validating the tractability of the 2-fluorobenzyl-pyrazole scaffold for generating potent kinase inhibitors. The target compound, bearing an exocyclic amine linkage, offers an alternative vector for fragment growth that distinguishes it from the N1-linked scaffold used in this elaborated inhibitor.

ERK2 Kinase Inhibition
Class-level inference
39 nM IC₅₀
Elaborated analog demonstrates scaffold tractability for MAP kinase pathway
ERK2 assay, pH 7.5; fragment elaboration from pyrazole core (US Patent 9,546,173)
Kinase inhibitor ERK2 MAP kinase pathway Fragment elaboration Oncology

NMR Quality Control Validation: Fragment Library-Grade Identity Confirmation Supporting Reproducible Procurement

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine has been characterized by 1D ¹H NMR at 1 mM in DMSO-d₆ (298 K, pH 6.0) and deposited in the Biological Magnetic Resonance Bank (BMRB) under entry bmse011116 as part of the NMR Quality Control of Fragment Libraries for Screening dataset [1][2]. This publicly accessible reference spectrum provides a verified identity benchmark that procurement teams can use to confirm compound identity and purity upon receipt, addressing a common pain point in fragment-library procurement where batch-to-batch variability or mis-identification can compromise screening campaigns. The availability of QC-validated NMR data for this specific compound is not uniformly available for all positional isomers or regioisomeric analogs, providing a practical procurement advantage.

NMR QC Reference
Supporting evidence
1D ¹H NMR (bmse011116)
Public-domain reference spectrum enables independent identity verification
1 mM in DMSO-d₆, 298 K; BMRB fragment library QC dataset
Fragment library QC NMR spectroscopy Quality assurance Chemical procurement

Prioritized Research and Procurement Scenarios for N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Viral Helicases

The crystallographically validated binding of N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine to both Zika virus NS3 helicase (PDB 5RHM, 1.68 Å) and SARS-CoV-2 NSP13 helicase (PDB 5RLO, 2.10 Å) positions this fragment as a structurally characterized starting point for antiviral helicase inhibitor development [1]. Procurement is warranted for FBDD teams pursuing structure-guided elaboration against flavivirus or coronavirus helicase targets, where the availability of high-resolution binding-mode data accelerates the fragment-to-lead process.

Scaffold-Hopping and Lead Optimization for Selective Adenosine A₁ Receptor Antagonists

The demonstrated 14-fold A₁/A₂A selectivity (Ki A₁ = 19 nM vs. A₂A = 264 nM) of a ligand bearing the 2-fluorobenzyl-pyrazole-4-yl substructure provides precedent for using this scaffold in GPCR ligand discovery [2]. Procurement of the target compound—with its exocyclic amine connectivity—offers an alternative growth vector for medicinal chemistry teams seeking to improve selectivity or pharmacokinetic properties beyond what is accessible from the N1-substituted scaffold series.

Kinase Inhibitor Fragment Library Assembly with MAP Kinase Pathway Focus

The successful elaboration of the 2-fluorobenzyl-pyrazole core to an ERK2 inhibitor with IC₅₀ = 39 nM validates the scaffold's suitability for kinase inhibitor discovery programs [3]. Including N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine in focused fragment libraries targeting the MAP kinase pathway (ERK, MEK, RAF) is supported by this precedent, and its additional HBD relative to N1-substituted analogs may engage kinase hinge-region hydrogen-bonding patterns not accessible to regioisomeric fragments.

Fragment Library Procurement with QC-Verified Identity for High-Throughput Crystallographic Screening

The compound's inclusion in the BMRB NMR QC dataset (bmse011116), combined with its demonstrated tractability in PanDDA fragment-screening pipelines, makes it a low-risk procurement choice for facilities conducting XChem-style crystallographic fragment screens [4]. The public NMR reference data enable receiving laboratories to independently verify compound identity and purity before committing the compound to expensive screening campaigns, a practical advantage over structurally similar analogs lacking such QC infrastructure.

Application
Selection Property
Validation Focus
Viral helicase fragment-based screening
Crystallographically validated binding modes
Structure-guided optimization potential
GPCR subtype-selective fragment elaboration
Scaffold-derived A₁/A₂A selectivity precedent
Selectivity optimization for adenosine receptor subtypes
MAP kinase pathway fragment library screening
Scaffold tractability for ERK2 inhibition
Kinase hinge-region engagement potential
Fragment library procurement with QC verification
Public-domain NMR reference spectrum
Independent identity verification before screening
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